Cas no 75571-04-9 (Methyl 5,6-bis(trifluoromethyl)anthranilate)
Methyl 5,6-bis(trifluoromethyl)anthranilate Chemical and Physical Properties
Names and Identifiers
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- methyl 6-amino-2,3-bis(trifluoromethyl)benzoate
- methyl 5,6-bis(trifluoromethyl)anthranilate
- Methyl 5,6-bis(trifluoromethyl)anthranilate
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- Inchi: 1S/C10H7F6NO2/c1-19-8(18)6-5(17)3-2-4(9(11,12)13)7(6)10(14,15)16/h2-3H,17H2,1H3
- InChI Key: LILVYMBZHFETLJ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=C(C=CC=1C(F)(F)F)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 340
- XLogP3: 3.4
- Topological Polar Surface Area: 52.3
Methyl 5,6-bis(trifluoromethyl)anthranilate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008978-1g |
Methyl 6-amino-2,3-bis(trifluoromethyl)benzoate |
75571-04-9 | 97% | 1g |
$1534.70 | 2023-09-01 |
Methyl 5,6-bis(trifluoromethyl)anthranilate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Methyl 5,6-bis(trifluoromethyl)anthranilate
Methyl 5,6-bis(trifluoromethyl)anthranilate (CAS No. 75571-04-9): Properties, Applications, and Market Insights
Methyl 5,6-bis(trifluoromethyl)anthranilate (CAS No. 75571-04-9) is a specialized fluorinated aromatic ester with significant importance in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl groups, has garnered attention due to its versatile reactivity and potential applications in drug discovery and material science. The methyl anthranilate derivative structure makes it a valuable intermediate for synthesizing complex molecules with enhanced bioactivity and stability.
The chemical properties of Methyl 5,6-bis(trifluoromethyl)anthranilate include a molecular weight of 301.18 g/mol and a distinct molecular formula (C11H7F6NO2). Its trifluoromethyl groups contribute to increased lipophilicity, which is crucial for improving membrane permeability in bioactive compounds. Researchers are particularly interested in its role as a fluorinated building block for designing novel therapeutics, especially in the context of targeted drug delivery systems and enzyme inhibitors.
In recent years, the demand for fluorinated organic compounds like Methyl 5,6-bis(trifluoromethyl)anthranilate has surged due to their applications in crop protection chemicals and pharmaceutical intermediates. The agrochemical industry leverages its structural features to develop next-generation pesticides with improved environmental profiles. Meanwhile, pharmaceutical companies explore its potential in creating anti-inflammatory agents and central nervous system (CNS) drugs, aligning with current trends in precision medicine.
The synthesis of Methyl 5,6-bis(trifluoromethyl)anthranilate typically involves multi-step reactions starting from commercially available anthranilic acid derivatives. Advanced purification techniques such as column chromatography and recrystallization ensure high purity (>98%), which is critical for research and industrial applications. Analytical methods like HPLC and NMR spectroscopy are routinely employed for quality control, addressing the growing need for reliable high-purity chemicals in scientific studies.
From an industrial perspective, the global market for specialty fluorochemicals is projected to grow at a CAGR of 5.8% (2023-2030), with Methyl 5,6-bis(trifluoromethyl)anthranilate being a niche but strategically important product. Key manufacturers focus on scalable production processes to meet the rising demand from North America and Asia-Pacific regions, where pharmaceutical innovation hubs are concentrated. Environmental regulations and green chemistry principles are increasingly influencing production methodologies, prompting developments in catalytic fluorination techniques.
Researchers frequently search for "CAS 75571-04-9 suppliers" or "Methyl 5,6-bis(trifluoromethyl)anthranilate price" when sourcing this compound. Other common queries include "fluorinated anthranilate derivatives applications" and "synthetic routes for trifluoromethylated compounds," reflecting the compound's relevance in modern organic chemistry. These search patterns underscore the importance of optimizing technical content with precise chemical nomenclature and application keywords for better search engine visibility.
In material science, the electron-withdrawing nature of the bis(trifluoromethyl) groups in Methyl 5,6-bis(trifluoromethyl)anthranilate makes it interesting for designing organic electronic materials. Recent studies explore its incorporation into OLED precursors and liquid crystal formulations, capitalizing on its ability to modify charge transport properties. This aligns with the broader industry shift toward fluorine-containing functional materials for advanced display technologies.
Storage and handling recommendations for Methyl 5,6-bis(trifluoromethyl)anthranilate emphasize protection from moisture and light, typically requiring amber glass containers under inert atmosphere. While not classified as hazardous under standard conditions, proper laboratory safety protocols should always be followed when handling this fine chemical, including the use of personal protective equipment (PPE) and adequate ventilation systems.
The patent landscape reveals increasing intellectual property activity around trifluoromethylated anthranilate derivatives, particularly in medicinal chemistry applications. Several recent patents describe novel methods for preparing Methyl 5,6-bis(trifluoromethyl)anthranilate analogs with improved yields, reflecting ongoing process optimization efforts. This innovation momentum suggests sustained commercial interest in this chemical class.
For analytical chemists, the distinctive 19F NMR signature of Methyl 5,6-bis(trifluoromethyl)anthranilate provides a valuable diagnostic tool for reaction monitoring. The compound's characteristic spectral features between -60 to -65 ppm (for CF3 groups) facilitate quality assessment during synthetic workflows. Such analytical advantages contribute to its popularity as a reference standard in fluorine chemistry research.
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